molecular formula C17H15BrN2O3 B14866434 2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B14866434
M. Wt: 375.2 g/mol
InChI Key: CBAQTAIWPTXNBO-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a bromine atom, a benzamide group, and a benzo[b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide typically involves multiple steps. One common method starts with the cyclization of alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol to form the benzo[b][1,4]oxazine ring . The nitro group is then reduced using iron powder and ammonium chloride at reflux temperature to yield the corresponding aniline . This aniline is further reacted with commercially available aryl sulfonyl chlorides to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the oxazine ring can be reduced to form alcohols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can modify the functional groups on the oxazine ring.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the oxazine ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-bromo-N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzamide makes it unique compared to its analogs. Bromine can participate in specific interactions that chlorine or other substituents cannot, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

2-bromo-N-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C17H15BrN2O3/c1-10-17(22)20(2)14-9-11(7-8-15(14)23-10)19-16(21)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,21)

InChI Key

CBAQTAIWPTXNBO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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